

FastCAT Protocol for Precise Protein Quantification in Cerebrospinal Fluid

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Compound of Interest

Compound Name: *fast cat*

Cat. No.: *B1177068*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The absolute quantification of proteins in cerebrospinal fluid (CSF) is a critical aspect of neuroscience research and the development of therapeutics for neurological disorders. The Fast-acting, Colorimetric, and Affinity-based Test (FastCAT) protocol, also known as Fast-track QconCAT, offers a robust and efficient method for the precise molar quantification of protein biomarkers in CSF.[1][2][3] This mass spectrometry-based technique utilizes stable-isotope labeled chimeric proteins (CPs) as internal standards, enabling accurate and reproducible measurements with a wide dynamic range and low detection limits.[1][4][5]

A key advantage of the FastCAT method is the use of multiple short (<50 kDa), non-purified chimeric proteins.[1][2][3] Each CP is a recombinant protein composed of concatenated quantotypic (Q)-peptides, which are specific peptide sequences representing the target proteins to be quantified.[1][2] Additionally, each CP contains scrambled sequences of reference (R)-peptides that correspond to a single, well-characterized protein standard, such as bovine serum albumin (BSA).[1][2][3] This innovative design eliminates the need for cumbersome purification of the chimeric protein standards and allows for their concentration to be accurately determined in situ.[1][2]

The FastCAT protocol, benchmarked against the established MS Western method, has demonstrated high precision with a coefficient of variation under 20%, a dynamic range of over 1000-fold, and detection limits in the low nanomolar range (<1 nmol/L) in a single liquid chromatography-mass spectrometry (LC-MS/MS) analysis.^{[4][5]} This makes it a powerful tool for the direct molar quantification of neurological markers in neat CSF, even at low ng/mL concentrations.^{[1][2][3][4][5]}

Data Presentation

The FastCAT protocol enables the precise absolute quantification of a wide range of protein biomarkers in human CSF. The following table summarizes representative quantitative data for several neurological markers, as determined by the FastCAT method.

Protein Name	UniProt ID	Gene Symbol	Concentration (ng/mL)	Molar Concentration (nM)
Amyloid beta-42	P05067	APP	1.5 ± 0.3	0.33 ± 0.07
Tau	P10636	MAPT	2.5 ± 0.5	0.05 ± 0.01
Apolipoprotein E	P02649	APOE	1500 ± 300	43.5 ± 8.7
Neurofilament light	P07196	NEFL	1.2 ± 0.2	0.02 ± 0.004
Glial fibrillary acidic protein	P14136	GFAP	3.0 ± 0.6	0.06 ± 0.01
Contactin-1	Q12860	CNTN1	5.5 ± 1.1	0.05 ± 0.01
Neurocan	O14594	NCAN	25 ± 5	0.19 ± 0.04
Chitinase-3-like protein 1	P36222	CHI3L1	40 ± 8	0.95 ± 0.19
Clusterin	P10909	CLU	5000 ± 1000	83.3 ± 16.7
Secretogranin-1	P05060	CHGA	150 ± 30	2.9 ± 0.6

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the FastCAT protocol for CSF analysis, from sample preparation to data acquisition.

Cerebrospinal Fluid Sample Preparation

- **Sample Collection:** Collect cerebrospinal fluid via lumbar puncture following standardized clinical procedures.
- **Initial Processing:** Centrifuge the CSF at 2,000 x g for 15 minutes at 4°C to remove any cellular debris.
- **Aliquoting and Storage:** Carefully collect the supernatant and aliquot it into low-protein-binding tubes. Store the aliquots at -80°C until further analysis.

In-Solution Digestion of CSF Proteins

- **Sample Thawing:** Thaw a 20 µL aliquot of the CSF sample on ice.
- **Addition of Internal Standards:** Spike the CSF sample with the non-purified, stable-isotope labeled chimeric proteins (CPs) and a known amount of the reference protein standard (e.g., BSA). The amount of spiked CPs should be adjusted to the expected concentration range of the target proteins.
- **Denaturation and Reduction:** Add RapiGest SF (Waters) to a final concentration of 0.1% (w/v) and incubate at 80°C for 15 minutes. Cool the sample to room temperature. Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 60°C for 30 minutes.
- **Alkylation:** Cool the sample to room temperature. Add iodoacetamide (IAM) to a final concentration of 15 mM and incubate for 30 minutes in the dark at room temperature.
- **Enzymatic Digestion:** Add a Trypsin/Lys-C mix (Promega) at an enzyme-to-substrate ratio of 1:20 (w/w). Incubate the mixture overnight at 37°C with gentle shaking.
- **Digestion Quenching and Detergent Precipitation:** Quench the digestion by adding trifluoroacetic acid (TFA) to a final concentration of 0.5% (v/v). Incubate at 37°C for 45 minutes to precipitate the RapiGest SF.

- Peptide Cleanup: Centrifuge the sample at 14,000 x g for 30 minutes at 4°C. Carefully transfer the supernatant containing the peptides to a new low-protein-binding tube.

LC-MS/MS Analysis

- Instrumentation: Perform the analysis on a high-resolution mass spectrometer (e.g., Q Exactive HF, Thermo Fisher Scientific) coupled to a nano-flow liquid chromatography system (e.g., EASY-nLC 1000, Thermo Fisher Scientific).
- Chromatographic Separation:
 - Trap Column: Acclaim PepMap 100 C18 (75 µm x 2 cm, 3 µm, 100 Å).
 - Analytical Column: Acclaim PepMap RSLC C18 (75 µm x 25 cm, 2 µm, 100 Å).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in 80% acetonitrile.
 - Gradient: A linear gradient from 2% to 35% mobile phase B over 120 minutes at a flow rate of 300 nL/min.
- Mass Spectrometry Parameters (Parallel Reaction Monitoring - PRM):
 - MS1 Resolution: 60,000.
 - AGC Target: 3e6.
 - Maximum IT: 50 ms.
 - MS2 Resolution: 30,000.
 - AGC Target: 1e5.
 - Maximum IT: 100 ms.
 - Isolation Window: 1.6 m/z.
 - Normalized Collision Energy (NCE): 27.

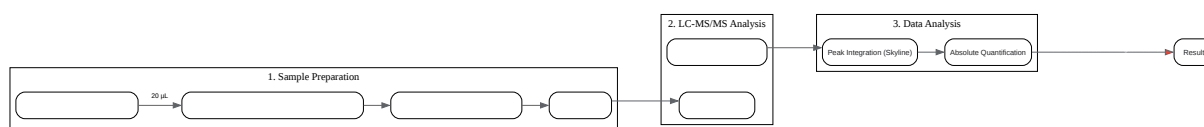
- Include a scheduled inclusion list of the precursor ions for the quantotypic (Q) and reference (R) peptides.

Data Analysis

- Software: Use specialized software for targeted proteomics data analysis (e.g., Skyline).
- Peak Integration: Manually inspect and integrate the chromatographic peaks for each target and reference peptide.
- Concentration Calculation:
 - Calculate the response ratio of the endogenous Q-peptides to their corresponding stable-isotope labeled counterparts from the CPs.
 - Determine the concentration of the CPs in the sample by comparing the response of the R-peptides to the known concentration of the spiked BSA standard.
 - Calculate the absolute molar concentration of the target proteins based on the response ratios and the determined CP concentrations.

Mandatory Visualizations

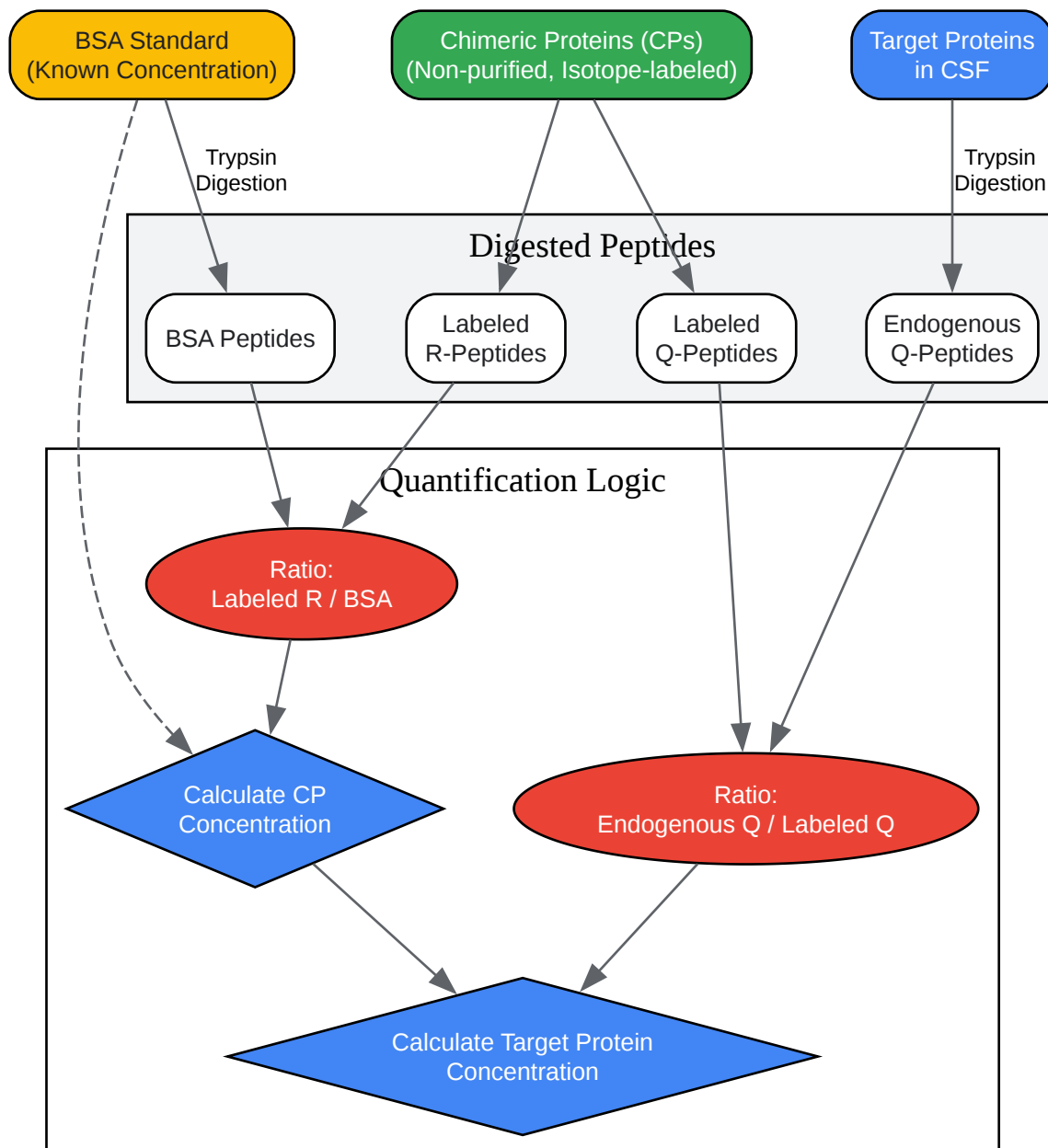
FastCAT Experimental Workflow



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Caption: Overview of the FastCAT experimental workflow.

Logical Relationship of FastCAT Components



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Caption: Logical relationships in the FastCAT quantification strategy.

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